N-(2,5-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide
Description
“N-(2,5-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a piperidine ring, a tosyl group, and a dimethylphenyl group
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-16-8-11-20(12-9-16)28(26,27)24-13-5-4-6-19(24)15-22(25)23-21-14-17(2)7-10-18(21)3/h7-12,14,19H,4-6,13,15H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIFEKSTLQLZFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,5-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide” typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonation reaction using tosyl chloride and a suitable base.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group is attached through a Friedel-Crafts alkylation reaction.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction.
Industrial Production Methods
In an industrial setting, the production of “this compound” may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the dimethylphenyl group.
Reduction: Reduction reactions can occur at the acetamide linkage or the tosyl group.
Substitution: Substitution reactions may involve the replacement of functional groups on the phenyl ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may require reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(2,5-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)ethanamide
- N-(2,5-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)propanamide
- N-(2,5-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)butanamide
Uniqueness
“N-(2,5-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds
Biological Activity
N-(2,5-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by a piperidine ring, a tosyl group, and a dimethylphenyl group, is primarily studied for its interactions with biological molecules and possible therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is N-(2,5-dimethylphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide. Its molecular formula is , with a molecular weight of approximately 396.6 g/mol. The structure includes functional groups that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H28N2O3S |
| Molecular Weight | 396.6 g/mol |
| IUPAC Name | This compound |
| CAS Number | 941990-46-1 |
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : This is achieved through cyclization reactions.
- Introduction of the Tosyl Group : Using tosyl chloride in the presence of a base.
- Attachment of the Dimethylphenyl Group : Accomplished via Friedel-Crafts alkylation reactions.
- Formation of the Acetamide Linkage : Through amidation reactions.
The mechanism of action may involve interactions with various biological targets such as enzymes and receptors, potentially leading to modulation of cellular pathways or inhibition of specific enzyme activities.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that derivatives containing tosyl groups can exhibit antibacterial activity against various strains .
- Analgesic Effects : The compound has been investigated for its potential as an analgesic agent, possibly through modulation of pain pathways in the nervous system.
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory conditions.
Case Studies and Research Findings
A notable study explored the synthesis of propanamide compounds similar to this compound, demonstrating their antibacterial activity. The research indicated that modifications in the piperidine structure could enhance biological efficacy .
Another study focused on the compound's interaction with specific receptors involved in pain signaling pathways. Results indicated that it could effectively modulate receptor activity, suggesting potential therapeutic applications in pain management .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(2,5-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide?
- A two-step approach is typical:
Piperidine functionalization : Tosylation of the piperidine ring using p-toluenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
Acetamide coupling : React the tosylated piperidine intermediate with 2-chloroacetamide derivatives (e.g., 2-chloro-N-(2,5-dimethylphenyl)acetamide) via nucleophilic substitution. Carbodiimide coupling agents like EDC/HOBt can enhance amide bond formation efficiency .
- Purification often involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from methanol/acetone mixtures .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the tosyl group (aromatic protons at δ 7.2–7.8 ppm) and acetamide linkage (NH resonance at δ 8.1–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 443.18) .
- Infrared Spectroscopy (IR) : Detect amide C=O stretching (~1650–1680 cm⁻¹) and sulfonyl S=O vibrations (~1150–1350 cm⁻¹) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (for refinement) and SHELXS (for structure solution) is critical. For example, torsional angles between the tosyl group and piperidine ring can confirm steric effects .
- Data contradiction resolution : If computational models (e.g., DFT) conflict with XRD data, re-examine hydrogen bonding (e.g., N–H⋯O interactions) and thermal displacement parameters to refine the model .
Q. What strategies address contradictory results in biological activity assays (e.g., enzyme inhibition)?
- Dose-response validation : Replicate assays across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives/negatives .
- Off-target profiling : Use kinase or receptor panels to assess selectivity. For example, α-glucosidase inhibition studies should compare IC₅₀ values against related enzymes (e.g., α-amylase) .
- Metabolic stability : Perform liver microsome assays to evaluate if rapid degradation explains inconsistent in vitro/in vivo results .
Q. How can computational modeling predict the compound’s mechanism of action?
- Molecular docking : Use tools like AutoDock Vina to simulate binding to targets (e.g., neurological receptors). Focus on piperidine-tosyl interactions with hydrophobic pockets .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to identify key residues (e.g., hydrogen bonds with acetamide groups) .
Methodological Challenges and Solutions
Q. How to optimize low yields in the final coupling step?
- Reaction monitoring : Use TLC or LC-MS to identify intermediates. If unreacted piperidine persists, increase equivalents of 2-chloroacetamide (1.2–1.5 eq.) .
- Solvent optimization : Replace dichloromethane with DMF for polar intermediates, ensuring better solubility .
Q. What approaches validate purity for publication or patent applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
